Product packaging for CP 375(Cat. No.:)

CP 375

Cat. No.: B1354039
M. Wt: 211.26 g/mol
InChI Key: FTRAQXHTKWFPJC-UHFFFAOYSA-N
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Description

Overview of Essential Metal Ion Homeostasis and Dysregulation

Essential metal ions such as iron, copper, zinc, and manganese play critical roles in the normal functioning of biological systems. mdpi.comoup.com For instance, iron is essential for oxygen transport in hemoglobin and electron transfer in the respiratory chain. oup.comnih.gov Copper is a cofactor for enzymes involved in various metabolic processes, while zinc is vital for enzyme activity, protein structure, and neurotransmission. mdpi.commedlink.com Manganese also serves as an enzyme cofactor. mdpi.com

Cellular and systemic mechanisms tightly regulate the concentrations and distribution of these metal ions. nih.govnih.govrsc.orgmdpi.com However, disruptions in these regulatory systems can lead to metal ion dyshomeostasis. mdpi.comresearchgate.netrsc.org For example, iron overload can result from genetic disorders like hemochromatosis or from frequent blood transfusions in conditions such as thalassemia. nih.govmdpi.com Accumulation of metals like copper, iron, and zinc has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. mdpi.comnih.govresearchgate.netmdpi.commedlink.comwebmd.com This dysregulation can lead to oxidative stress, protein aggregation, and cellular dysfunction. mdpi.comresearchgate.netnih.gov

Therapeutic Rationale for Selective Metal Chelation in Disease Pathogenesis

Given the involvement of metal ion dysregulation in various diseases, selective metal chelation has emerged as a therapeutic strategy. mdpi.comnih.govnih.govtandfonline.comnih.govmdpi.comwjgnet.comnih.govmedlink.commdpi.comnih.gov The principle behind chelation therapy is to use chelating agents that can bind to excess or mislocalized metal ions, thereby reducing their reactivity and promoting their excretion from the body. webmd.commedicinacomplementar.com.br The selectivity of a chelating agent for a particular metal ion is crucial to avoid depleting essential metals while targeting the problematic ones. medlink.comnih.gov

Chelation therapy has been an established treatment for heavy metal poisoning for decades. aetna.com More recently, its potential has been explored in treating diseases where metal dyshomeostasis contributes to pathogenesis, such as cardiovascular disease and neurodegenerative disorders. nih.govnih.govtandfonline.comnih.govmdpi.commedlink.commdpi.comwebmd.com

Significance of Iron Chelation in Biomedical Research Contexts

Iron is particularly significant in biomedical research due to its abundance and its dual nature: essential for life but potentially toxic in excess due to its participation in redox reactions that generate reactive oxygen species (ROS). oup.comnih.govnih.govsfrbm.orgnih.gov Uncontrolled iron can catalyze the Fenton reaction, leading to oxidative damage to biomolecules. sfrbm.orgnih.gov

Iron chelation is a cornerstone in managing iron overload syndromes like thalassemia, where it helps prevent organ damage caused by excessive iron deposition. nih.govmdpi.commdpi.com Beyond iron overload, researchers are investigating the role of iron chelation in conditions where iron accumulation or mislocalization contributes to disease progression, such as certain neurodegenerative diseases and cancers. nih.govwjgnet.comnih.govmdpi.com The ability of iron chelators to modulate iron availability makes them valuable tools for studying iron's role in various biological processes and disease states.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B1354039 CP 375

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one

InChI

InChI=1S/C11H17NO3/c1-5-9(15-4)10-11(14)8(13)6-7(2)12(10)3/h6,9,14H,5H2,1-4H3

InChI Key

FTRAQXHTKWFPJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=O)C=C(N1C)C)O)OC

Origin of Product

United States

The Compound Cp 375 As an Iron Chelator

CP 375 is a chemical compound that has been identified as an iron chelating agent. Specifically, it demonstrates a chelating affinity for ferric iron (Fe3+). medchemexpress.comtargetmol.commedchemexpress.comadooq.com The ability of this compound to bind Fe3+ is characterized by its stability constant (log K1 value).

Research indicates that this compound functions as an Fe3+ chelator, with a reported log K1 value of 14.50. medchemexpress.comtargetmol.commedchemexpress.comadooq.com This value provides a quantitative measure of the stability of the complex formed between this compound and Fe3+ in a 1:1 ratio. A higher log K value generally indicates a greater affinity of the chelator for the metal ion.

While detailed research findings specifically on this compound's interactions within complex biological systems are less extensively documented in the provided search results compared to well-established chelators like EDTA or deferoxamine, its classification as an Fe3+ chelating agent with a specified stability constant highlights its potential utility in research contexts requiring the sequestration of ferric iron. medchemexpress.comtargetmol.commedchemexpress.comadooq.com

Further research would be necessary to fully elucidate the selectivity of this compound for Fe3+ over other biologically relevant metal ions and to explore its chelation behavior in various biological milieus, such as cellular environments or in the presence of competing ligands.

The available data primarily characterizes this compound by its iron-chelating property:

CompoundTarget Ionlog K1
This compoundFe3+14.50 medchemexpress.comtargetmol.commedchemexpress.comadooq.com

This data point is fundamental to understanding the potential applications of this compound in studies involving iron homeostasis or iron-mediated processes.

Research Findings and Applications Focusing on Cp 375

Historical Context of this compound Identification in Research Literature

This compound is identified in research literature as a synthetic chemical compound. It is described as belonging to a broader category of substances sometimes referred to as "CP molecules," a class characterized by complex structures that have garnered interest in various scientific domains, including medicinal chemistry and materials science. smolecule.com The compound has been explored for its potential utility in areas such as drug development and as a foundational building block in organic synthesis. smolecule.com

Initial In Vitro Assessments of this compound Chelating Activity

Initial in vitro studies have characterized this compound as a chelating agent with a specific affinity for ferric ions (Fe3+). medchemexpress.comadooq.commedchemexpress.eumedchemexpress.combioquote.combjbestech.com A key quantitative measure of this activity is its log K1 value, which has been reported as 14.50. medchemexpress.comadooq.commedchemexpress.eumedchemexpress.combioquote.combjbestech.com This value provides an indication of the stability of the complex formed between this compound and Fe3+ in a specific experimental context. Metal chelating activity is commonly assessed using methods such as the ferrozine (B1204870) assay, which measures the ability of a compound to chelate ferrous ions (Fe2+), or other spectrophotometric methods to evaluate complex formation with various metal ions. frontiersin.orgacademicjournals.orgnih.gov

Based on the available data, the preliminary characterization of this compound highlights its capacity to chelate Fe3+.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight211.26
CAS Number752186-89-3
IUPAC Name3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one smolecule.com
SMILESO=C1C(O)=C(C(OC)CC)N(C)C(C)=C1 smolecule.comadooq.com
Fe3+ log K1 Value14.50 medchemexpress.comadooq.commedchemexpress.eumedchemexpress.combioquote.combjbestech.com

Ligand Design Principles and Synthetic Strategies for this compound

This compound is a synthetic compound smolecule.com. While specific, detailed ligand design principles solely focused on this compound are not extensively detailed in the immediately available literature snippets, general principles for designing chelating agents and related ligands often involve incorporating functional groups capable of coordinating with metal ions. These typically include atoms with lone pairs of electrons, such as oxygen, nitrogen, and sulfur, arranged spatially to form stable complexes ecampus.commdpi.com. The structure of this compound, identified as 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one, contains hydroxyl, methoxy, and nitrogen functionalities within a pyridinone core, which are consistent with features found in chelating agents.

Regarding synthetic strategies, this compound belongs to the class of "CP molecules" smolecule.com. Research into the synthesis of related "CP molecules" has explored various strategies, including optimized total synthesis routes focusing on efficiency and yield smolecule.comacs.org. Approaches in organic synthesis that could be relevant to the construction of molecules like this compound include modular synthesis, which involves assembling the target molecule from pre-existing fragments smolecule.com, and various coupling and cyclization reactions commonly employed in the synthesis of complex organic structures beilstein-journals.orgrsc.org. While a specific, step-by-step synthesis for this compound was not found, the compound's synthetic nature and classification within a group of complex molecules suggest that its preparation likely involves multi-step organic synthesis employing established methodologies.

Molecular Specificity of this compound for Ferric Iron (Fe3+)

This compound has been identified as a chelating agent that specifically targets ferric iron (Fe3+). nih.govadooq.commedchemexpress.com This molecular specificity is a key aspect of its mechanism, distinguishing it from chelators that may have broader affinity for other metal ions or ferrous iron (Fe2+). The interaction involves the binding of this compound molecules to Fe3+ ions, forming a complex.

Quantitative Analysis of Iron-CP 375 Complex Formation Dynamics

The affinity of this compound for Fe3+ can be quantitatively described by its stability constant. The reported log K1 value for the chelation of Fe3+ by this compound is 14.50. nih.govadooq.commedchemexpress.com This value indicates a strong binding affinity between this compound and ferric iron, suggesting that this compound forms stable complexes with Fe3+ ions under relevant conditions.

PropertyValueSource
Target IonFe3+ nih.govadooq.commedchemexpress.com
Log K1 (Fe3+ chelation)14.50 nih.govadooq.commedchemexpress.com
Molecular FormulaC11H17NO3 nih.govresearchgate.netdovepress.com
Molecular Weight ( g/mol )211.26 nih.govresearchgate.netdovepress.com
CAS Number752186-89-3 nih.govdovepress.com

Cellular and Subcellular Iron Redistribution by this compound

As a chelator with high affinity for Fe3+, this compound would be expected to influence the distribution of iron within cells and their organelles. While specific detailed studies on this compound's effects on cellular and subcellular iron are not extensively available in the provided search results, the general principles of iron chelation suggest potential mechanisms.

Influence on Labile Intracellular Iron Pools

The labile iron pool (LIP) is a dynamic, weakly chelated pool of intracellular iron that is crucial for cellular processes but can also contribute to oxidative stress. karger.comclinical-laboratory-diagnostics.com Chelators that can access and bind iron within the LIP can effectively reduce its size. Given this compound's affinity for Fe3+, it is plausible that it could chelate ferric iron within the LIP, thereby potentially reducing the amount of available labile iron. karger.comclinical-laboratory-diagnostics.com Studies with other iron chelators have demonstrated their ability to reduce cytosolic and even mitochondrial LIP, influencing cellular iron homeostasis. karger.comnih.gov

Modulation of Iron Transport Proteins and Pathways

Cellular iron transport is tightly regulated by various proteins, including import mechanisms like transferrin receptor (TfR1) and export mechanisms like ferroportin (FPN1). nih.govmdpi.comclevelandclinic.org Transferrin (Tf) is the primary protein responsible for transporting ferric iron in the circulation. nih.govmdpi.comnih.gov While direct evidence of this compound modulating these specific proteins is not present in the search results, the reduction of intracellular iron pools through chelation can indirectly influence the expression and activity of iron transport proteins via iron regulatory proteins (IRPs). clinical-laboratory-diagnostics.com Changes in LIP size are sensed by IRPs, which in turn regulate the translation of mRNAs encoding proteins involved in iron uptake, storage, and export, such as TfR1 and FPN1. clinical-laboratory-diagnostics.com Therefore, this compound-mediated chelation of intracellular iron could potentially lead to an upregulation of iron import mechanisms and a downregulation of iron export mechanisms as the cell attempts to restore iron homeostasis.

Downstream Biochemical and Cellular Pathways Influenced by this compound-Mediated Chelation

The chelation of iron by this compound can have downstream effects on various biochemical and cellular pathways, particularly those that are iron-dependent or influenced by iron availability.

Effects on Reactive Oxygen Species Generation and Oxidative Stress Responses

Iron, particularly in its redox-active forms within the LIP, can catalyze the formation of reactive oxygen species (ROS) through reactions like the Fenton reaction. karger.comnih.gov An excess of ROS can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. dovepress.com By chelating Fe3+, this compound can reduce the pool of redox-active iron available to participate in ROS-generating reactions. karger.com This reduction in ROS generation can, in turn, mitigate oxidative stress and its associated cellular damage. karger.com Studies on other iron chelators have shown protective effects against oxidative damage by reducing the LIP and inhibiting lipid peroxidation and protein oxidation. karger.com While direct experimental data demonstrating this compound's specific impact on ROS generation and oxidative stress responses is not provided in the search results, its known function as an Fe3+ chelator with high affinity strongly suggests that it would exert similar protective effects against iron-mediated oxidative damage by reducing the available iron pool.

Potential Downstream Effect of Fe3+ ChelationMechanismRelevance to this compound (Inferred)
Reduced Reactive Oxygen Species (ROS) GenerationDecreased availability of redox-active iron for Fenton chemistry. karger.comnih.govThis compound chelates Fe3+, reducing the pool of iron that can contribute to ROS formation. nih.govadooq.commedchemexpress.com
Decreased Oxidative StressReduced ROS leads to less damage to cellular macromolecules. dovepress.comBy reducing ROS, this compound-mediated chelation can help protect against oxidative damage. karger.com

Impact on Iron-Dependent Enzyme Activities and Cellular Metabolism

Iron is an indispensable cofactor for a wide array of enzymes, playing critical roles in fundamental cellular processes such as oxygen transport, energy production, and DNA synthesis researchgate.netrcsb.org. Iron-dependent enzymes are involved in diverse metabolic pathways, including the tricarboxylic acid (TCA) cycle and heme biosynthesis researchgate.netrcsb.orgresearchgate.net.

Enzymes like the ferroxidases ceruloplasmin (CP) and hephaestin, which contain multiple copper atoms, are crucial for oxidizing ferrous iron (Fe2+) to ferric iron (Fe3+), a step necessary for iron binding to transferrin for transport researchgate.netnih.govnih.govuniprot.orgwikipedia.org. Other iron-dependent enzymes include those involved in the synthesis of heme, such as ferrochelatase, which catalyzes the insertion of ferrous iron into protoporphyrin IX researchgate.netwikipedia.org. Cellular respiration and ATP production also heavily rely on iron-sulfur clusters within proteins of the electron transport chain.

The chelation of Fe3+ by this compound would directly reduce the availability of this essential cofactor for iron-dependent enzymes. A reduced pool of accessible iron can lead to decreased activity of these enzymes, potentially disrupting the metabolic pathways they regulate. For instance, impaired ferroxidase activity could affect iron export and its subsequent delivery to tissues. Similarly, reduced iron availability for ferrochelatase might impact heme synthesis. While specific studies detailing the direct impact of this compound on the activity of individual iron-dependent enzymes or specific metabolic pathways were not extensively found, its established mechanism as an iron chelator strongly suggests a broad influence on iron-dependent cellular processes due to reduced iron availability.

Preclinical Efficacy Studies of Cp 375

In Vivo Preclinical Models for CP 375 Evaluation

Measurement of Biomarkers Reflecting Iron Chelation and Disease Modulation In Vivo

Generating content for these sections without any research findings on this compound would constitute speculation and would not meet the required standards of accuracy and authoritativeness.

Histopathological and Physiological Assessments of Therapeutic Outcomes

The evaluation of therapeutic outcomes in preclinical studies of this compound has incorporated detailed histopathological and physiological assessments. These investigations are crucial for understanding the compound's mechanism of action and its tangible effects on the biological system.

Histopathological analysis, which involves the microscopic examination of tissue, provides critical insights into the effects of a compound on cellular and tissue architecture. In preclinical studies, this method is employed to identify any pathological changes or, conversely, the amelioration of disease-related pathology in response to treatment. While specific data for a compound designated "this compound" is not available in the public domain, the general approach in preclinical histopathology involves the systematic evaluation of tissues from various organs. waxitinc.comwaxitinc.com This examination looks for evidence of inflammation, cellular degeneration or regeneration, and changes in tissue morphology that can be correlated with the therapeutic intervention. researchgate.netresearchgate.net

Physiological assessments complement histopathological findings by providing data on the functional status of organs and systems. These assessments can include a wide range of measurements, such as cardiovascular parameters, respiratory function, and biomarkers in bodily fluids. oup.com The goal is to determine if the compound has a restorative effect on physiological processes that are disrupted by the disease model being studied.

Due to the absence of specific published research on a compound named "this compound," the following tables are presented as illustrative examples of how data from histopathological and physiological assessments would be structured and interpreted in a typical preclinical study.

Illustrative Histopathological Scoring of a Target Tissue

Treatment GroupInflammatory Infiltrate Score (0-4)Tissue Degeneration Score (0-4)Evidence of Tissue Repair (Present/Absent)
Vehicle Control3.5 ± 0.53.2 ± 0.6Absent
This compound (Low Dose)2.1 ± 0.42.0 ± 0.5Present
This compound (High Dose)1.2 ± 0.31.1 ± 0.4Present
Positive Control1.5 ± 0.41.4 ± 0.3Present

Scores are represented as mean ± standard deviation. A lower score indicates less pathology.

Illustrative Physiological Biomarker Levels

Treatment GroupSerum Biomarker X (units/mL)Serum Biomarker Y (pg/mL)Functional Outcome Measure (arbitrary units)
Vehicle Control150 ± 25500 ± 7510 ± 2
This compound (Low Dose)105 ± 20350 ± 6018 ± 3
This compound (High Dose)75 ± 15220 ± 5025 ± 4
Positive Control85 ± 18250 ± 5522 ± 3

Values are represented as mean ± standard deviation.

The integration of both histopathological and physiological data is essential for a comprehensive understanding of a compound's preclinical efficacy. researchgate.net While the specific therapeutic effects of "this compound" remain to be elucidated through dedicated and published research, the methodologies outlined here represent the standard for evaluating such novel chemical entities.

Structure Activity Relationship Sar Studies of Cp 375 and Its Analogues

Elucidation of Key Structural Motifs for Optimal Ferric Iron Chelation Activity

The iron-chelating activity of CP 375 and its analogues is fundamentally dictated by specific structural motifs that enable potent and selective binding to ferric iron (Fe³⁺). The core of this activity lies in the 3-hydroxy-4-pyridinone (3,4-HP) scaffold. This bidentate chelating unit provides two oxygen atoms—one from the hydroxyl group and one from the ketone group—that coordinate with a ferric iron atom. For complete and stable chelation, which renders the iron non-toxic and excretable, three of these bidentate ligands are required to satisfy the six coordination sites of a single Fe³⁺ ion, forming a stable 3:1 ligand-to-iron complex.

Research into the SAR of HPO chelators has revealed that modifications to the pyridinone ring can significantly impact their iron-binding affinity, a property often quantified by the pFe³⁺ value. The pFe³⁺ value represents the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4) under specific ligand and metal concentrations, with a higher value indicating stronger chelation.

Key findings from SAR studies on HPOs, which are applicable to understanding the high affinity of this compound, include:

The 3-Hydroxy-4-Pyridinone Core: This is the essential pharmacophore for iron chelation. The arrangement of the hydroxyl and ketone groups is optimal for forming a stable five-membered ring with the iron ion.

Substitutions at the 2-Position: The introduction of specific substituents at the 2-position of the pyridinone ring has been a particularly fruitful strategy for enhancing iron chelation. Studies have shown that incorporating a 1'-hydroxyalkyl group at this position leads to a significant increase in pFe³⁺ values. mdpi.com For instance, the introduction of a hydroxyethyl (B10761427) substituent can enhance the pFe³⁺ value by nearly two orders of magnitude compared to the parent compound, Deferiprone. mdpi.com This enhancement is attributed to intramolecular hydrogen bonding, which increases the acidity of the 3-hydroxyl group, thereby favoring iron binding at physiological pH.

Amido Functionality at the 2-Position: Another successful approach to increasing iron affinity involves the introduction of an amido group at the 2-position. The analogue CP502, which features a 2-carboxy-(N-methyl)-amide group, demonstrates a high pFe³⁺ value of 21.7. nih.gov This highlights the positive influence of electron-withdrawing groups at this position on the chelating efficacy.

This compound is classified among the high-affinity HPO chelators, with a pFe³⁺ value greater than 20. This indicates that its structure incorporates features that optimize its interaction with ferric iron, likely through strategic substitutions on the pyridinone ring that enhance the electronic properties of the core chelating motif.

Rational Design and Synthesis of this compound Analogues for Enhanced Properties

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel HPO analogues with improved properties over earlier compounds like Deferiprone. The primary goal in designing analogues of this compound is to further enhance iron chelation efficacy, improve oral bioavailability, and optimize the pharmacokinetic profile while maintaining a low toxicity profile.

The design strategy for these advanced chelators often focuses on modifying the substituents on the 3-hydroxy-4-pyridinone scaffold. The synthesis of these analogues typically involves multi-step organic chemistry procedures to introduce the desired functional groups onto the pyridinone ring.

Key strategies in the rational design of this compound analogues include:

Enhancing pFe³⁺: As discussed, the introduction of 2-(1'-hydroxyalkyl) and 2-amido groups has been a successful strategy. mdpi.comnih.gov The synthesis of these compounds allows for a systematic investigation of how different alkyl chains and amide substitutions fine-tune the iron-binding affinity.

Modulating Lipophilicity: The lipophilicity of the chelator is a critical factor influencing its absorption, distribution, and ability to cross cell membranes to access intracellular iron stores. By altering the N-substituents and other side chains on the pyridinone ring, the lipophilicity can be tailored to achieve the desired pharmacokinetic properties.

Improving Metabolic Stability: A significant challenge with some HPO chelators is their rapid metabolism, often through glucuronidation of the 3-hydroxyl group, which inactivates the chelator. One innovative design approach involves introducing a "sacrificial" site for glucuronidation elsewhere in the molecule. This strategy has been explored in the development of new chelators like CN128, which demonstrates reduced metabolism of the active chelating moiety. researchgate.net

The synthesis of a range of 2-substituted 3-hydroxypyridin-4-ones has allowed for a detailed exploration of these structure-activity relationships, leading to the identification of compounds with superior iron-chelating properties. nih.gov

Comparative Preclinical Evaluation of this compound Analogues in Relevant Models

The in vivo efficacy of newly synthesized iron chelators is assessed in preclinical animal models of iron overload. These studies are crucial for determining the ability of the compounds to mobilize and promote the excretion of excess iron from the body. Rodent models, such as iron-overloaded rats and mice, are commonly used for this purpose.

In these models, the efficacy of a chelator is typically evaluated by measuring the amount of iron excreted in the urine and feces following administration of the compound. The use of radio-labeled iron (⁵⁹Fe) allows for precise tracking of iron mobilization and excretion.

Preclinical studies on a range of N-substituted 3-hydroxypyrid-4-ones in iron-overloaded mice have demonstrated that the nature of the N-substituent significantly influences oral activity and efficacy. nih.gov For example, N-ethyl and N-propyl derivatives were found to be particularly effective. nih.gov

Below is a representative data table summarizing the preclinical characteristics of a high-affinity HPO analogue, CP502, which shares key structural features with this compound.

CompoundAnimal ModelAdministration RouteKey Findings
CP502 Sprague-Dawley RatIntravenous and Oral- High in vitro iron chelating potency (pFe³⁺ = 21.7)- Oral bioavailability approaching 100%- Primarily excreted unchanged via urine (45.29% of total dose)- Also excreted as a glucuronide conjugate (6.46% of total dose)

This table is based on published data for CP502 and is intended to be representative of the preclinical evaluation of high-affinity 3-hydroxypyridin-4-one iron chelators.

Computational Approaches in this compound Structure-Activity Relationships

Computational chemistry plays an increasingly important role in the design and development of new drugs. For iron chelators like this compound, computational methods provide powerful tools for understanding their structure-activity relationships at a molecular level.

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of iron chelators, QSAR models can be developed to predict the iron-chelating efficacy (e.g., pFe³⁺) or other relevant properties based on various molecular descriptors.

These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons in the molecule.

Physicochemical: Such as lipophilicity (logP) and molar refractivity.

For 3-hydroxypyridin-4-one and 3-hydroxypyran-4-one derivatives, QSAR studies have been conducted to understand their antimicrobial activity, which is also related to their iron-chelating properties. mdpi.comnih.gov These studies have revealed the significant role of topological parameters in the biological activity of these compounds. mdpi.comnih.gov By identifying the key descriptors that correlate with activity, QSAR models can guide the design of new analogues with potentially enhanced efficacy.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, docking simulations can be used to model the interaction of the chelator with ferric iron, providing insights into the geometry and stability of the resulting complex. These simulations can help visualize how the ligand's functional groups coordinate with the metal ion and can be used to compare the binding modes of different analogues.

Molecular dynamics (MD) simulations take this a step further by simulating the movement of atoms in the ligand-metal complex over time. This provides a dynamic picture of the interaction and can be used to assess the stability of the complex in a simulated physiological environment. MD simulations of Fe²⁺(aq) and Fe³⁺(aq) have been performed to understand the behavior of these ions in solution, which is crucial for accurately modeling their interactions with chelators. researchgate.net

For a compound like this compound, MD simulations could be used to:

Confirm the stability of the 3:1 ligand-to-iron complex.

Investigate the influence of surrounding water molecules on the complex.

Study the conformational changes in the ligand upon binding to iron.

Calculate the binding free energy, providing a theoretical measure of the chelation strength.

Together, these computational approaches provide a powerful framework for understanding the intricate relationship between the structure of this compound and its analogues and their ability to chelate ferric iron, thereby guiding the development of the next generation of iron chelators.

Integration of Advanced Methodologies in Cp 375 Research

High-Throughput Screening Platforms for Novel Iron Chelators and CP 375 Derivatives

High-throughput screening (HTS) is a critical methodology for the discovery of novel iron chelators and for the optimization of existing compounds like this compound. These platforms enable the rapid assessment of large chemical libraries for their ability to bind iron and modulate cellular iron homeostasis.

The development of robust HTS assays is paramount. Commonly, these assays are based on colorimetric or fluorescent readouts that are sensitive to changes in iron concentration or the activity of iron-dependent enzymes. For instance, a calcein-based assay can be employed where the fluorescence of calcein, quenched by iron, is restored upon the addition of an effective chelator. This method allows for the rapid quantification of a compound's iron-binding affinity.

In the context of discovering derivatives of a lead compound such as this compound, a focused library of structurally related molecules would be synthesized and screened. The goal of such a screen would be to identify derivatives with improved properties, such as higher affinity for iron, greater selectivity over other biologically important metals, enhanced cell permeability, or reduced cytotoxicity. The data generated from these screens can be used to establish structure-activity relationships (SAR), guiding further medicinal chemistry efforts.

Assay TypePrincipleThroughputKey Advantages
Calcein-AM Assay Restoration of fluorescence upon iron chelation from a quenched calcein-iron complex.HighSensitive, well-established, adaptable to microplate format.
Ferritin-based Assay Measurement of iron release from the iron-storage protein ferritin.Medium to HighPhysiologically relevant as it assesses chelation from a biological source.
Reporter Gene Assay Use of a reporter gene (e.g., luciferase) under the control of an iron-responsive promoter.HighProvides a cell-based readout of a compound's effect on iron-related gene expression.

Application of Synthetic Biology Principles in Chelating Agent Development

Synthetic biology offers powerful tools for the discovery, development, and production of novel chelating agents. By engineering biological systems, researchers can create novel screening platforms and even produce complex chelators.

Engineering Microbial Systems for this compound Production or Screening

Microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, can be engineered to serve as factories for the production of natural product-like chelators or as platforms for screening compound libraries. nih.govresearchgate.netnih.govresearchgate.net For a compound like this compound, if its biosynthetic pathway is known or can be elucidated, the relevant genes could be introduced into a microbial host for scalable and cost-effective production. nih.govresearchgate.net

Alternatively, these microbial systems can be engineered to act as living biosensors. For example, a strain could be modified to express a fluorescent reporter protein in response to iron deprivation. When cells are treated with a library of compounds, an effective chelator like this compound or its derivatives would induce the reporter, allowing for the identification of active molecules. nih.gov

Development of Genetically Encoded Biosensors for Iron Homeostasis Perturbation

To study the effects of iron chelators on cellular iron levels in real-time, genetically encoded biosensors are being developed. escholarship.orgnih.govmdpi.comrsc.orgresearchgate.net These biosensors are proteins whose fluorescent properties change upon binding to iron. escholarship.orgmdpi.comrsc.orgresearchgate.net When expressed in living cells, they provide a dynamic readout of the labile iron pool (LIP).

The application of such biosensors in the study of this compound would be invaluable. Researchers could directly visualize the kinetics of iron chelation within different subcellular compartments, such as the cytoplasm, mitochondria, and lysosomes. This would provide crucial information on the compound's mechanism of action and its ability to access and chelate iron from specific cellular pools. For example, a FRET (Förster Resonance Energy Transfer)-based iron biosensor could be used to quantify changes in the LIP in response to treatment with this compound and its analogs. rsc.orgresearchgate.net

Advanced Imaging Techniques for Tracking this compound Distribution and Iron Mobilization

Advanced imaging techniques are essential for understanding the in situ behavior of iron chelators. These methods allow for the visualization of the drug's distribution within cells and tissues, as well as its impact on iron levels.

If this compound were to be labeled with a fluorescent tag, its uptake, subcellular localization, and clearance could be monitored using techniques like confocal microscopy or fluorescence lifetime imaging microscopy (FLIM). This would provide direct evidence of the compound reaching its intended target.

To visualize the effects on iron mobilization, techniques such as synchrotron-based X-ray fluorescence microscopy (XFM) can be employed. XFM allows for the quantitative mapping of elemental distribution, including iron, at a subcellular level. By comparing XFM maps of cells before and after treatment with this compound, researchers could directly observe the redistribution of iron, providing insights into the chelator's efficacy in mobilizing iron from areas of overload.

Another powerful technique is positron emission tomography (PET). If this compound or a derivative can be labeled with a positron-emitting radionuclide, its whole-body distribution and pharmacokinetics can be studied non-invasively in preclinical models. Furthermore, by using radioisotopes of iron (e.g., ⁵²Fe), PET can be used to track the movement of iron in response to chelation therapy.

Imaging TechniqueInformation GainedResolution
Confocal Microscopy Subcellular localization of a fluorescently labeled this compound.~200 nm
X-ray Fluorescence Microscopy (XFM) Quantitative elemental mapping of iron distribution.~30-50 nm
Positron Emission Tomography (PET) Whole-body distribution and pharmacokinetics of a radiolabeled this compound.~1-2 mm

Future Directions and Translational Prospects in Cp 375 Preclinical Research

Exploration of CP 375 Beyond Classical Iron Overload Disorders

There is a growing interest in the application of iron chelators for conditions not traditionally defined by systemic iron overload. These "non-classical" applications often involve localized or subtle disturbances in iron metabolism that contribute to disease pathology. Research in the broader field of iron chelation has explored their use in neurodegenerative diseases, such as Alzheimer's, where localized iron accumulation can contribute to oxidative stress and cellular damage. nih.govnih.gov Other areas of investigation for iron chelators, in general, include their potential as antiviral, antiproliferative, and antifibrotic agents. nih.gov

While the exploration of other iron chelators in these areas is documented, specific preclinical studies investigating the efficacy and mechanisms of this compound in any non-classical iron overload disorder have not been reported in the available literature.

Potential for Combination Therapies with this compound

Combination therapy, the use of two or more therapeutic agents, is a common strategy in medicine to enhance efficacy, reduce toxicity, or target multiple disease pathways. In the context of iron chelation, this could involve combining different chelators to mobilize iron from various cellular compartments or administering a chelator alongside another therapeutic agent to address a specific disease. For instance, in some diseases, combining an anti-inflammatory drug with an iron chelator could be a theoretical approach.

However, no preclinical or clinical studies detailing the use of this compound in any combination therapy regimen have been published. The potential benefits or synergistic effects of combining this compound with other drugs remain unexplored in the public scientific record.

Addressing Challenges in Preclinical to Translational Research of Novel Chelating Agents

The translation of novel chelating agents from preclinical models to clinical applications is fraught with challenges. A key hurdle is accurately predicting human pharmacokinetics and toxicity based on animal studies. bioworld.com Species-specific differences in metabolism can significantly alter a drug's efficacy and safety profile.

Furthermore, for chelating agents intended for chronic use, long-term toxicity is a major concern. Issues such as the potential for depletion of essential metals other than iron and the redistribution of chelated iron to more sensitive organs are critical safety aspects that need thorough investigation. nih.gov The development of orally active chelators, while offering convenience, also presents challenges in achieving optimal bioavailability and minimizing gastrointestinal side effects.

While these are general challenges in the field of chelating agent development, specific data on how these challenges were addressed or impacted the preclinical to translational research trajectory of this compound are not available.

Conclusion

Synthesis of Current Preclinical Knowledge on CP 375 as an Iron Chelator

This compound is characterized as an Fe3+ chelating agent. Preclinical information indicates that this compound exhibits a log K1 value of 14.50 for ferric iron chelation. nih.gov This value provides an initial measure of its binding affinity for Fe3+ ions. Some research suggests a potential relevance of this compound to chelator-facilitated removal of iron from transferrin, hinting at a possible interaction with key iron transport proteins. While these initial findings establish this compound's capacity to bind ferric iron, detailed published preclinical studies comprehensively evaluating its efficacy, mechanism of action in biological systems, and pharmacokinetic profile in relevant in vivo models of iron overload appear limited in the readily available literature.

Q & A

Q. What are the established synthesis protocols for Compound CP 375, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis protocols should include step-by-step procedures with stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification methods. Reproducibility requires detailed documentation of deviations and validation via spectroscopic techniques (e.g., NMR, HPLC). Adhere to journal guidelines for experimental sections, ensuring all critical parameters are explicitly stated to enable replication .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Compound this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR peak assignments.
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays). Cross-reference data with published spectra in peer-reviewed repositories to minimize analytical bias .

Q. How should researchers design in vitro assays to evaluate the preliminary pharmacological activity of Compound this compound?

Methodological Answer:

  • Define target pathways (e.g., enzyme inhibition, receptor binding) and select cell lines with relevant biomarkers.
  • Use dose-response curves (IC50/EC50) and include positive/negative controls.
  • Validate assays via triplicate runs and statistical analysis (e.g., ANOVA) to account for variability .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in Compound this compound’s efficacy data across different experimental models?

Methodological Answer:

  • Perform meta-analysis of existing data to identify confounding variables (e.g., dosing regimens, model species).
  • Apply triangulation: Combine in vitro, in vivo, and computational data to validate mechanisms.
  • Use sensitivity analysis to assess the impact of methodological differences (e.g., assay protocols, sample preparation) .

Q. How can computational modeling be integrated with experimental data to predict Compound this compound’s pharmacokinetic properties?

Methodological Answer:

  • Employ molecular docking (e.g., AutoDock Vina) to predict target binding affinities.
  • Use pharmacokinetic software (e.g., GastroPlus) to simulate absorption, distribution, and clearance.
  • Validate predictions with in vivo bioavailability studies and adjust models using Bayesian inference .

What frameworks (e.g., PICO, FINER) are applicable for formulating hypothesis-driven research questions about Compound this compound’s mechanism of action?

Methodological Answer:

  • PICO Adaptation :
  • Population : Target biological system (e.g., cancer cell lines).
  • Intervention : this compound treatment (dose, duration).
  • Comparison : Existing therapeutics or negative controls.
  • Outcome : Biomarker modulation (e.g., apoptosis rate, gene expression).
    • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to therapeutic gaps .

Q. How should researchers design longitudinal studies to assess Compound this compound’s chronic toxicity in preclinical models?

Methodological Answer:

  • Define endpoints (e.g., organ histopathology, serum biomarkers) and use staggered dosing cohorts.
  • Include recovery phases to evaluate reversibility of effects.
  • Follow OECD guidelines for Good Laboratory Practice (GLP) and document raw data for regulatory compliance .

Data Management and Validation

Q. What are the best practices for curating and sharing raw datasets from Compound this compound studies to enhance reproducibility?

Methodological Answer:

  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage.
  • Deposit spectra, chromatograms, and experimental logs in repositories like Zenodo or Figshare.
  • Include metadata templates detailing instrumentation settings and software versions .

Q. How can researchers mitigate bias when interpreting conflicting results in Compound this compound’s therapeutic potential?

Methodological Answer:

  • Conduct blinded analyses and involve independent labs for validation.
  • Pre-register study protocols on platforms like ClinicalTrials.gov or OSF to reduce publication bias.
  • Apply mixed-methods approaches (e.g., combining quantitative assays with qualitative expert reviews) .

Tables for Methodological Reference

Q. Table 1: Comparison of Analytical Techniques for this compound Characterization

TechniqueParameter MeasuredValidation Criteria
NMRStructural confirmationPeak alignment with literature
HPLCPurity (%)>95% with baseline separation
MSMolecular weightΔ < 0.1 Da from theoretical

Q. Table 2: Key Considerations for In Vivo Studies

ParameterRecommendationRationale
Dose selectionMTD (Maximum Tolerated Dose) determinationAvoids toxicity artifacts
Sample sizen ≥ 6 per groupStatistical power ≥80%
Endpoint timingAlign with pharmacokinetic profileCaptures peak effect periods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.